Manganese citrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water in presence of sodium citrate. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

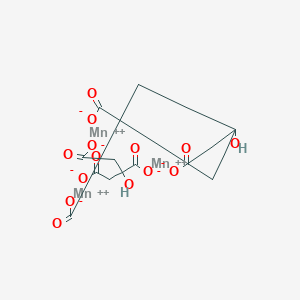

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVRWNUUOUXDFH-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Mn3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047496 | |

| Record name | Manganese citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Hawley] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water in presence of sodium citrate | |

| Record name | MANGANESE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10060-26-1, 10024-66-5, 5968-88-7 | |

| Record name | Manganese citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimanganese dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74NE0422XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Manganese Citrate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physical and biological properties of manganese citrate (B86180). It includes detailed experimental protocols for its synthesis and analysis, and visual representations of its role in key biological pathways. All quantitative data is summarized in structured tables for ease of reference.

Chemical Structure and Identification

Manganese citrate is a coordination complex formed between manganese ions and citrate ligands. The exact structure can vary depending on the oxidation state of manganese (typically Mn(II) or Mn(III)) and the stoichiometry of the complex. The most commonly referenced form is trimanganese dicitrate, often found in hydrated forms.

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| Chemical Name | Manganese(II) citrate |

| Synonyms | Trimanganese dicitrate, Manganese 2-hydroxy-1,2,3-propanetricarboxylate[1] |

| Molecular Formula | C₁₂H₁₀Mn₃O₁₄ (anhydrous)[2][3] |

| CAS Number | 10024-66-5[2][3] |

The structure of manganese(II) citrate involves manganese ions coordinated to the carboxyl and hydroxyl groups of the citrate molecule. Citrate can act as a tridentate ligand, binding to the Mn(II) ion via its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups.[4] This interaction can lead to the formation of various complex structures, including mononuclear and polynuclear species.[4]

Physicochemical Properties

This compound is typically a white to pale pink, odorless powder.[2][5] Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value |

| Molecular Weight (Anhydrous) | 543.01 g/mol [2][6] |

| Molecular Weight (Decahydrate) | 723.17 g/mol [7] |

| Appearance | White to pale pink powder[2][5] |

| Melting Point | >300 °C[8] |

| Solubility | Slightly soluble in water; soluble in water in the presence of sodium citrate[2][5] |

| Density | Data not available |

Chemical Properties

| Property | Description |

| Stability | Stable under ordinary conditions of use and storage.[9] |

| Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes, forming carbon dioxide, carbon monoxide, and manganese oxides.[5][9] |

| Incompatibilities | Strong oxidizing agents.[9] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of Manganese(II) Citrate

Method 1: From Manganese Sulfate (B86663) and Sodium Carbonate

This protocol is adapted from a method used for the preparation of this compound for use as a nutritional supplement.[5][10]

Materials:

-

Manganese sulfate (MnSO₄)

-

Sodium carbonate (Na₂CO₃)

-

Citric acid (C₆H₈O₇)

-

Sodium citrate (Na₃C₆H₅O₇)

-

Deionized water

Procedure:

-

Prepare a solution of manganese sulfate in deionized water.

-

Prepare a separate solution of sodium carbonate in deionized water.

-

Slowly add the sodium carbonate solution to the manganese sulfate solution with constant stirring to precipitate manganese carbonate (MnCO₃).

-

Filter the manganese carbonate precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

-

Digest the washed precipitate with a sufficient amount of citric acid solution to form manganous citrate.

-

Add sodium citrate to the solution to complete the reaction and enhance the solubility of the this compound.

-

The resulting solution can be dried to obtain this compound powder.

Method 2: From Manganese Chloride and Manganese Carbonate

This method is described for producing this compound with a high degree of electrolytic dissociation.[11]

Materials:

-

Citric anhydride (B1165640) (C₆H₆O₆)

-

Manganese chloride (MnCl₂)

-

Manganese carbonate (MnCO₃)

-

Water

-

Alcohol solvent (e.g., ethanol, methanol, or isopropanol)

Procedure:

-

Prepare a first mixture by adding citric anhydride and manganese chloride to water.

-

Prepare a second mixture by adding manganese carbonate to the first mixture and reacting at a temperature of 20°C to 70°C for 20 to 50 minutes.

-

Prepare a third mixture by adding an alcohol solvent to the second mixture.

-

The this compound can then be isolated from this final mixture.

Purification

Purification of manganese compounds often involves removing common impurities like iron. A general method for purifying manganese solutions that can be adapted for this compound is as follows:

Procedure:

-

Dissolve the crude this compound in an appropriate solvent.

-

Adjust the pH of the solution to approximately 3 to precipitate any iron as iron(III) hydroxide (B78521) (Fe(OH)₃), while manganese remains in solution.

-

Filter the solution to remove the iron precipitate.

-

The purified this compound can then be recovered from the filtrate by crystallization or precipitation.

Analysis of Manganese Content by Titration

The manganese content in a this compound sample can be determined by chelatometric titration with EDTA.

Materials:

-

This compound sample

-

0.01 mol/L EDTA standard solution

-

25% ammonia (B1221849) solution

-

Ascorbic acid

-

TPC (Thymolphthalein complexone) indicator

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Add approximately 0.1 g of ascorbic acid to prevent the oxidation of Mn(II).

-

Adjust the pH of the solution to 10 with a few drops of 25% ammonia solution.

-

Add about 0.1 g of TPC indicator.

-

Titrate the solution with a 0.01 mol/L EDTA standard solution until the endpoint is reached, which is indicated by a color change. A photometric probe can be used for more accurate endpoint detection.

Biological Role and Pathways

Manganese is an essential trace element vital for numerous biological processes. It acts as a cofactor for a variety of enzymes, including those involved in amino acid, lipid, and carbohydrate metabolism.[11] this compound serves as a bioavailable source of manganese.[11]

One of the critical roles of manganese is in the central nervous system, where it is involved in the function of enzymes like glutamine synthetase. This enzyme is crucial for the glutamate-glutamine cycle, a key pathway for neurotransmitter recycling and detoxification in the brain. Manganese can be transported across the blood-brain barrier in the form of this compound.

Below is a diagram illustrating the role of manganese in the Glutamine-Glutamate cycle within astrocytes and neurons.

Caption: Role of Manganese in the Astrocyte-Neuron Glutamine-Glutamate Cycle.

Conclusion

This compound is a compound of significant interest due to its role as a bioavailable source of the essential trace element manganese. Understanding its chemical structure, physicochemical properties, and synthesis is crucial for its application in research, nutrition, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for professionals working with this compound. Further research into its specific biological mechanisms and the development of more precise analytical data for its physical properties will continue to enhance its scientific and therapeutic value.

References

- 1. Manganese toxicity in the CNS: the glutamine/glutamate-γ-aminobutyric acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of glutamine synthetase activity by manganous ions in a cytosol extract of rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Pure n FCC Food Grade n Pure Manufacturers, SDS [mubychem.com]

- 4. Manganese Homeostasis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glutamine synthetase activity by manganous ions in a cytosol extract of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C12H10Mn3O14 | CID 9937209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Manganese - Wikipedia [en.wikipedia.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound | 10060-26-1 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Manganese Transport via the Transferrin Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Mononuclear Manganese Citrate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of two key mononuclear manganese citrate (B86180) complexes: tetraammonium di(citrato)manganate(II), (NH₄)₄[Mn(C₆H₅O₇)₂] (Complex 1 ), and pentaammonium di(citrato)manganate(III) dihydrate, (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O (Complex 2 ). These water-soluble complexes are of significant interest due to their relevance in biological systems and potential applications in medicine. This document outlines the detailed experimental protocols for their synthesis, presents key quantitative data in a structured format, and illustrates the experimental workflows.

Introduction to Mononuclear Manganese Citrate Complexes

Manganese is an essential trace element involved in numerous biological processes, and its coordination chemistry with biologically relevant ligands, such as citrate, is of fundamental importance. Citrate, a key intermediate in the citric acid cycle, is a potent metal chelator. The study of this compound complexes provides insights into the transport and metabolism of manganese in biological systems. The mononuclear complexes presented herein, featuring a single manganese ion coordinated to citrate ligands, serve as valuable models for understanding these interactions.

Experimental Protocols

The following protocols are based on the successful synthesis of complexes 1 and 2 in aqueous solutions at near-physiological pH.[1]

Synthesis of (NH₄)₄[Mn(C₆H₅O₇)₂] (Complex 1)

This procedure outlines the synthesis of the manganese(II) citrate complex.

Materials:

-

Manganese(II) salt (e.g., MnCl₂·4H₂O or Mn(NO₃)₂·4H₂O)

-

Citric acid

-

Ammonium (B1175870) hydroxide (B78521) (aqueous solution)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: An aqueous solution of a manganese(II) salt is reacted with a stoichiometric excess of citric acid. The reaction is performed in deionized water.

-

pH Adjustment: The pH of the solution is carefully adjusted to a near-physiological value (approximately 7.4) using an aqueous solution of ammonium hydroxide. This step is crucial for the formation of the desired complex.

-

Crystallization: The resulting solution is allowed to stand at a low temperature (e.g., 4 °C) for a period of time to facilitate the crystallization of the product.

-

Isolation and Purification: The crystalline product is isolated by filtration, washed with a minimal amount of cold deionized water, and then with a suitable organic solvent (e.g., ethanol (B145695) or ether) to remove any residual impurities.

-

Drying: The purified crystals are dried under vacuum to yield the final product.

Synthesis of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O (Complex 2)

This procedure describes the synthesis of the manganese(III) citrate complex, which involves an in-situ oxidation of manganese(II).

Materials:

-

Manganese(II) salt (e.g., MnCl₂·4H₂O or Mn(NO₃)₂·4H₂O)

-

Citric acid

-

Ammonium hydroxide (aqueous solution)

-

Deionized water

-

Oxidizing agent (optional, as atmospheric oxygen can suffice)

Procedure:

-

Reaction Mixture Preparation: An aqueous solution of a manganese(II) salt is treated with a stoichiometric excess of citric acid in deionized water.

-

pH Adjustment and Oxidation: The pH of the solution is adjusted to a near-physiological value (around 7.4) with an aqueous ammonium hydroxide solution. During or after the pH adjustment, the manganese(II) is oxidized to manganese(III). This oxidation can be achieved by bubbling air through the solution or by the addition of a mild oxidizing agent. The solution typically changes color, indicating the oxidation of the manganese center.

-

Crystallization: The solution is then left undisturbed at a low temperature (e.g., 4 °C) to allow for the crystallization of the manganese(III) complex.

-

Isolation and Purification: The resulting crystals are collected by filtration, washed with a small amount of cold deionized water, followed by a wash with a water-miscible organic solvent like ethanol.

-

Drying: The final product is dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesized mononuclear this compound complexes.

Crystallographic Data

| Parameter | Complex 1: (NH₄)₄[Mn(C₆H₅O₇)₂][1] | Complex 2: (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O[1] |

| Chemical Formula | C₁₂H₂₄MnN₄O₁₄ | C₁₂H₂₈MnN₅O₁₆ |

| Formula Weight | 511.33 | 565.37 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 8.777(1) | 9.606(3) |

| b (Å) | 13.656(3) | 9.914(3) |

| c (Å) | 9.162(2) | 7.247(3) |

| α (deg) | 90 | 91.05(1) |

| β (deg) | 113.62(2) | 105.60(1) |

| γ (deg) | 90 | 119.16(1) |

| Volume (ų) | 1006.2(6) | 571.3(3) |

| Z | 2 | 1 |

Spectroscopic and Magnetic Data

| Property | Complex 1: (NH₄)₄[Mn(C₆H₅O₇)₂][1] | Complex 2: (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O[1] |

| UV-Vis Spectroscopy | Not reported in abstract | Not reported in abstract |

| FT-IR Spectroscopy | Characteristic carboxylate and hydroxyl stretches | Characteristic carboxylate and hydroxyl stretches |

| EPR Spectroscopy | Confirms paramagnetic Mn(II) species | Confirms paramagnetic Mn(III) species |

| Magnetic Susceptibility | Consistent with high-spin Mn(II) | Consistent with high-spin Mn(III) |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols for Complex 1 and Complex 2 .

Diagram 1: Experimental workflow for the synthesis of (NH₄)₄[Mn(C₆H₅O₇)₂].

Diagram 2: Experimental workflow for the synthesis of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O.

References

An In-depth Technical Guide to Manganese Citrate: CAS Numbers and Molecular Formulas

For researchers, scientists, and drug development professionals, precise identification of chemical compounds is paramount. This guide provides a detailed overview of the various forms of manganese citrate (B86180), focusing on their Chemical Abstracts Service (CAS) numbers and molecular formulas to ensure accurate sourcing, formulation, and experimental replication.

Manganese citrate exists in several forms, including anhydrous and hydrated states, as well as different stoichiometric ratios of manganese to citrate. These variations are distinguished by unique CAS numbers and molecular formulas. Understanding these differences is critical for both research and commercial applications.

Data on this compound Forms

The following table summarizes the key identifiers for the most common forms of this compound. This structured presentation allows for easy comparison and selection of the appropriate compound for specific research or development needs.

| Chemical Name | Common Synonyms | CAS Number | Molecular Formula (Anhydrous) | Molecular Formula (Hydrated) |

| Trimanganese dicitrate | This compound, Manganese(II) citrate | 10024-66-5, 10060-26-1[1][2][3][4][5] | C₁₂H₁₀Mn₃O₁₄[2][3] | Mn₃(C₆H₅O₇)₂·10H₂O[1][6] |

| Manganese(II) citrate | Manganous citrate | 10024-66-5[2][7][8] | C₆H₆MnO₇[8] | C₆H₈MnO₇ (unspecified hydration)[7][9] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible results. While specific protocols are often proprietary or published in detailed scientific literature, a general methodology for synthesis involves the reaction of a manganese salt with citric acid.

General Synthesis of this compound:

A common laboratory-scale synthesis involves the reaction of manganese carbonate with a solution of citric acid.

-

Reaction Setup: A stoichiometric amount of manganese carbonate is slowly added to an aqueous solution of citric acid with constant stirring. The reaction proceeds at room temperature.

-

Precipitation: As the manganese carbonate reacts, this compound precipitates out of the solution. The reaction is typically driven to completion by ensuring a slight excess of citric acid.

-

Isolation: The precipitate is then isolated by filtration.

-

Washing and Drying: The collected solid is washed with deionized water to remove any unreacted starting materials and soluble impurities. The final product is then dried under vacuum at a controlled temperature to obtain the desired hydration state.

For quantitative analysis, techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to determine the manganese content, while High-Performance Liquid Chromatography (HPLC) can be employed to quantify the citrate component.

Logical Relationships of this compound Forms

The diagram below illustrates the relationship between the different forms of this compound, highlighting the connection between the anhydrous and hydrated states and the different naming conventions associated with specific CAS numbers.

Caption: Relationship between different forms of this compound.

References

- 1. jostchemical.com [jostchemical.com]

- 2. chemwhat.com [chemwhat.com]

- 3. scbt.com [scbt.com]

- 4. trimanganese dicitrate | 10060-26-1 [chemicalbook.com]

- 5. This compound | C12H10Mn3O14 | CID 9937209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Manganese(II) Citrate|CAS 10024-66-5 [lookforchem.com]

- 7. Manganese(II) citrate | 10024-66-5 [chemicalbook.com]

- 8. Manganese(II) citrate | C6H6MnO7 | CID 19437596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound HYDRATE [chembk.com]

The Biological Role of Manganese Citrate in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese is an essential trace element crucial for a multitude of physiological processes, acting as a critical cofactor for a diverse range of enzymes. Manganese citrate (B86180), as a bioavailable form of this metal, plays a significant role in cellular metabolism, antioxidant defense, and neurological function. This technical guide provides a comprehensive overview of the biological roles of manganese citrate at the cellular level, with a focus on its impact on enzymatic activity, signaling pathways, and mitochondrial function. While much of the available research has been conducted using other manganese salts, this guide synthesizes the current understanding and provides detailed experimental protocols and data to facilitate further investigation into the specific effects of this compound.

Introduction: The Significance of Manganese in Cellular Biology

Manganese (Mn) is indispensable for life, participating in enzymatic reactions that are fundamental to cellular homeostasis.[1] It serves as a cofactor for enzymes such as manganese superoxide (B77818) dismutase (MnSOD), pyruvate (B1213749) carboxylase, and arginase, which are involved in antioxidant defense, glucose metabolism, and the urea (B33335) cycle, respectively.[1][2] this compound is a form of manganese that is readily absorbed and utilized by the body.[3] Its transport across cellular membranes, including the blood-brain barrier, is a topic of active research, with evidence suggesting carrier-mediated processes.[4][5][6][7][8] Understanding the precise roles of this compound is critical for elucidating the mechanisms of manganese-dependent cellular functions and for the development of therapeutic strategies targeting manganese-related disorders.

Core Cellular Functions of Manganese

The biological effects of manganese are largely attributed to its function as a catalytic or structural component of various enzymes. While specific data for this compound is limited, the following sections summarize the known roles of manganese in key cellular processes.

Enzymatic Activation and Regulation

Manganese is a key activator for a host of enzymes.[2] Its ability to cycle between different oxidation states (primarily Mn²⁺ and Mn³⁺) makes it a versatile cofactor in redox reactions.

Table 1: Key Enzymes Activated by Manganese and Their Functions

| Enzyme | Cellular Process | Role of Manganese |

| Manganese Superoxide Dismutase (MnSOD) | Antioxidant Defense | Catalytic cofactor for the dismutation of superoxide radicals in the mitochondria. |

| Pyruvate Carboxylase | Gluconeogenesis, Anaplerosis | Required for the carboxylation of pyruvate to oxaloacetate.[2][9][10] |

| Arginase | Urea Cycle | Essential for the hydrolysis of arginine to ornithine and urea.[2] |

| Glutamine Synthetase | Nitrogen Metabolism | Involved in the synthesis of glutamine from glutamate (B1630785) and ammonia.[1] |

| Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) | Gluconeogenesis | Involved in the conversion of oxaloacetate to phosphoenolpyruvate.[11][12] |

| Glycosyltransferases | Protein Glycosylation | Required for the transfer of sugar moieties to proteins and lipids. |

Note: The kinetic parameters for these enzymes when activated by this compound are not well-documented. The data for manganese activation is often derived from studies using other manganese salts like MnCl₂.

Allosteric Regulation of Glycolysis

Citrate, a key intermediate in the citric acid cycle, is a known allosteric inhibitor of phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis.[13][14] High levels of citrate signal an energy-replete state, thus downregulating glycolysis. While manganese itself is not a direct allosteric regulator of PFK, the citrate component of this compound contributes to this regulatory mechanism.

Impact on Mitochondrial Function and Oxidative Stress

Mitochondria are central to manganese homeostasis and are also a primary target of manganese-induced toxicity.

Mitochondrial Respiration and Membrane Potential

Manganese is essential for the function of MnSOD, the primary antioxidant enzyme in the mitochondria.[14][15] However, at high concentrations, manganese can impair mitochondrial respiration and decrease the mitochondrial membrane potential, leading to cellular dysfunction.[1][16][17][18]

Table 2: Effects of Manganese on Mitochondrial Parameters

| Parameter | Effect of High Manganese Concentration | Typical Assay Method |

| Mitochondrial Respiration (Oxygen Consumption Rate) | Decrease | Seahorse XF Analyzer, Clark-type oxygen electrode |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease (Depolarization) | JC-1 Assay, TMRM/TMRE staining |

Note: The quantitative effects of this compound on these parameters require further investigation.

Oxidative Stress and Lipid Peroxidation

While essential for antioxidant defense at physiological levels, an overload of manganese can lead to increased production of reactive oxygen species (ROS) and oxidative stress.[19] This can result in damage to cellular components, including the peroxidation of lipids in membranes.

Table 3: Indicators of Manganese-Induced Oxidative Stress

| Biomarker | Description | Common Assay Method |

| Malondialdehyde (MDA) | A major end-product of lipid peroxidation.[6] | Thiobarbituric Acid Reactive Substances (TBARS) Assay[20] |

| 4-Hydroxynonenal (4-HNE) | Another aldehyde product of lipid peroxidation. | ELISA, HPLC |

| Protein Carbonyls | A marker of protein oxidation. | DNPH-based spectrophotometric assay or ELISA |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A marker of oxidative DNA damage. | ELISA, LC-MS/MS |

Note: Studies have shown that low doses of manganese may have a protective effect against lipid peroxidation induced by other agents like ferrous citrate.[21]

Role in Neurological Processes and Neurotoxicity

Manganese plays a dual role in the central nervous system. It is essential for the synthesis of neurotransmitters like dopamine (B1211576), but its accumulation in the brain is neurotoxic, leading to a Parkinson's-like syndrome known as manganism.[22]

Dopamine Synthesis

Manganese can influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[22][23][24] The effects appear to be dose- and time-dependent, with low, acute exposure potentially increasing activity and chronic exposure leading to a decrease.[23]

Manganese-Induced Neurotoxicity

The neurotoxic effects of manganese are linked to oxidative stress, mitochondrial dysfunction, and the disruption of key signaling pathways. The ability of this compound to cross the blood-brain barrier makes it a relevant compound in the study of manganism.[5][6][7][8]

Table 4: Cellular Effects of Manganese Overexposure in Neuronal Cells

| Cellular Effect | Description |

| Apoptosis | Programmed cell death.[19] |

| Disruption of Neurotransmitter Systems | Altered synthesis, release, and uptake of neurotransmitters, particularly dopamine.[22] |

| Glial Activation and Neuroinflammation | Activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines. |

| Protein Aggregation | Misfolding and aggregation of proteins such as alpha-synuclein. |

Key Signaling Pathways Modulated by Manganese

Manganese can modulate several intracellular signaling pathways, influencing cell survival, proliferation, and stress responses.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Studies have shown that manganese can activate this pathway, which may represent a protective response against manganese-induced stress.[4][25][26][27][28]

Caption: PI3K/Akt signaling pathway activated by manganese.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to stress. Manganese exposure has been shown to activate these pathways, which can have both pro-survival and pro-apoptotic consequences depending on the context.[3][24][25][29]

Caption: General overview of MAPK signaling pathways modulated by manganese.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound's effects on cellular processes.

Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the this compound solutions. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound.

Lipid Peroxidation Assay (MDA Quantification)

This protocol describes the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, using the TBARS assay.[20]

-

Sample Preparation: After treating cells with this compound, lyse the cells and collect the lysate.

-

Reaction Mixture: To 100 µL of lysate, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 3,000 rpm for 20 minutes.

-

TBA Reaction: Transfer the supernatant to a new tube and add 0.67% thiobarbituric acid (TBA).

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Cooling and Measurement: Cool the samples on ice and measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Western Blotting for Signaling Pathway Analysis

This protocol is for the analysis of protein expression and phosphorylation in signaling pathways like PI3K/Akt and MAPK.[1][3][4][11][16][30][31]

-

Protein Extraction: Lyse cells treated with this compound in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound is a biologically important form of manganese that participates in a wide array of cellular processes. Its roles as an enzymatic cofactor, a modulator of mitochondrial function, and an influencer of key signaling pathways highlight its significance in both health and disease. However, a significant gap exists in the literature regarding quantitative data and detailed experimental protocols specifically for this compound. Future research should focus on:

-

Directly comparing the cellular effects of this compound to other manganese salts to elucidate the specific role of the citrate moiety.

-

Determining the kinetic parameters (Km, Vmax) of manganese-dependent enzymes in the presence of this compound.

-

Generating quantitative data on the effects of this compound on cell viability, mitochondrial function, and oxidative stress in various cell types.

-

Further elucidating the specific signaling pathways uniquely modulated by this compound.

A deeper understanding of the cellular biology of this compound will be invaluable for the development of novel therapeutic strategies for manganese-related neurological disorders and for optimizing the nutritional applications of this essential trace element.

References

- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manganese distribution across the blood-brain barrier. I. Evidence for carrier-mediated influx of managanese citrate as well as manganese and manganese transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of magnesium, manganese and adenosine triphosphate ions on pyruvate carboxylase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of manganese deficiency on pyruvate carboxylase and phosphoenolpyruvate carboxykinase activity and carbohydrate homeostasis in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Manganese Superoxide Dismutase: Structure, Function, and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Case for Manganese Interaction with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Impact of Manganese on and Transfer across Blood-Brain and Blood-Cerebrospinal Fluid Barrier in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of Manganese on Tyrosine Hydroxylase (TH) Activity and TH-phosphorylation in a Dopaminergic Neural Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. L-tyrosine hydroxylase activity in the rat brain after chronic oral administration of manganese chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Reduction and Oxidation of the Active Site Iron in Tyrosine Hydroxylase: Kinetics and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Manganese Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese citrate (B86180) in aqueous and organic media. The information is intended to support research, development, and formulation activities by providing key data on solubility characteristics, factors influencing dissolution, and standardized methodologies for solubility determination.

Executive Summary

Manganese citrate, a salt of manganese and citric acid, is utilized in various applications, including as a nutritional supplement and in pharmaceutical formulations. Its efficacy is often linked to its bioavailability, which is significantly influenced by its solubility. This document collates available quantitative and qualitative data on the solubility of this compound in water and common organic solvents. It also provides a detailed experimental protocol for reproducible solubility assessment, adhering to internationally recognized guidelines.

Solubility Data

The solubility of this compound is influenced by several factors, including the solvent system, pH, temperature, and the presence of complexing agents. The following tables summarize the available data.

Aqueous Solubility

This compound is generally described as slightly to very slightly soluble in water.[1] However, its solubility can be significantly enhanced in the presence of other citrate salts, such as sodium citrate, which promote the formation of soluble complex ions.[2][3] The pH of the aqueous medium also plays a critical role; solubility is generally higher in acidic conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Water | Not Specified | "Slightly soluble" / "Very slightly soluble" | General qualitative description from multiple sources.[1] |

| Water | Not Specified | 0.5 | For a commercially available this compound used as a control in a patent study.[4] |

| Water | Not Specified | 0.65 - 0.82 | For this compound prepared via a specific patented method involving reaction in an alcohol solvent.[4] |

| Water | 25 | See Figure 1 | Solubility is highly pH-dependent. At pH below 5, the concentration of soluble manganese species is significantly higher.[5] |

Note on pH Dependence: A study on the solubility of manganese and citrate ions in an aqueous solution at 25°C provides a solubility diagram as a function of pH.[5] While this study involved other ions (zinc and sulfate), it indicates that at a pH of approximately 4, the molarity of soluble manganese can be around 0.7 M. This would theoretically correspond to a high solubility value. Conversely, as the pH increases, the solubility dramatically decreases due to the precipitation of manganese hydroxides or less soluble citrate complexes.

Solubility in Organic Solvents

| Solvent | Chemical Formula | Solubility | Notes |

| Ethanol (B145695) | C₂H₅OH | Data not available for this compound. | Manganese(II) acetate (B1210297) tetrahydrate has been reported to have a solubility of 2.4 g/100 mL in ethanol with prolonged stirring.[6] Manganese sulfate (B86663) is reportedly insoluble in ethanol. |

| Methanol | CH₃OH | Data not available for this compound. | Manganese sulfate is described as very slightly soluble in methanol. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available for this compound. | DMSO is a strong solvent for many inorganic salts. Manganous chloride has a reported solubility of up to 20 g/100 mL in DMSO.[6] Citric acid is highly soluble in DMSO (>70 g/100mL).[7] |

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound in a given solvent system. Understanding these is crucial for formulation and experimental design.

-

pH: As illustrated in the aqueous solubility data, pH is a critical factor. In acidic solutions, the citrate ion is protonated, which can influence the formation and solubility of manganese-citrate complexes.[5]

-

Common Ion Effect & Complexation: The presence of excess citrate ions (e.g., from sodium citrate) can increase the solubility of this compound by shifting the equilibrium towards the formation of soluble manganese-citrate complexes.[2][3]

-

Temperature: While specific data for the temperature dependence of this compound solubility is not available, for most salts, solubility in water increases with temperature. Experimental verification is necessary to quantify this relationship.

-

Physical Form: The crystalline structure, particle size, and hydration state of the this compound solid can affect the dissolution rate and apparent solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the principles outlined in the OECD Guideline 105, USP General Chapter <1236>, and EPA OPPTS 830.7840 guidelines. The shake-flask method is described here, which is suitable for substances with solubilities above 10 mg/L.

Materials and Equipment

-

This compound (analytical grade, with characterized purity and physical form)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical instrumentation for manganese quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or a validated HPLC method)

Procedure

-

Preliminary Test: To estimate the approximate solubility, add this compound in small, incremental amounts to a known volume of the solvent at the desired temperature. Observe the point at which the solid no longer dissolves. This helps in determining the appropriate amount of excess solid to use in the definitive experiment.

-

Sample Preparation: Add an excess amount of this compound (determined from the preliminary test) to a sufficient volume of the solvent in a sealed, inert container (e.g., a glass flask with a screw cap).

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the mixture to stand at the experimental temperature to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved microparticles from being included, filter the aliquot through a syringe filter that has been pre-conditioned with the solution.

-

Quantification: Accurately dilute the filtered saturate solution and analyze for manganese content using a validated analytical method (e.g., AAS or ICP-MS).

-

Data Reporting: The solubility is expressed as the mass of this compound per volume or mass of the solvent (e.g., g/100 mL or mg/L). The temperature, pH (for aqueous solutions), and any other relevant experimental conditions should be reported alongside the solubility value.

Visualizations

Logical Flow of Solubility Influencing Factors

Caption: Key factors that influence the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining this compound solubility.

References

- 1. This compound Pure n FCC Food Grade n Pure Manufacturers, SDS [mubychem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KR102094967B1 - Method of manufacturing this compound with high degree of electrolytic dissociation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

The Mechanism of Action of Manganese Citrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese is an essential trace mineral critical for a multitude of physiological processes, acting as a cofactor for numerous enzymes involved in metabolism, antioxidant defense, and development. Manganese citrate (B86180), a chelated form of manganese, is often utilized in supplementation due to its purported high bioavailability. This technical guide provides an in-depth exploration of the mechanism of action of manganese citrate in biological systems. It covers the current understanding of its absorption, cellular uptake, and its role as an enzymatic cofactor. Furthermore, this guide details established experimental protocols for the quantification of manganese and the assessment of its biological activity, and presents key signaling pathways influenced by manganese, visualized through Graphviz diagrams. While direct quantitative data for this compound is an emerging area of research, this guide consolidates available information and provides a framework for future investigation.

Introduction

Manganese (Mn) is a vital trace element, indispensable for the normal functioning of biological systems.[1] It plays a crucial role as a cofactor for a wide array of enzymes, including superoxide (B77818) dismutase, arginase, and pyruvate (B1213749) carboxylase.[2] These enzymes are integral to amino acid, cholesterol, and carbohydrate metabolism, as well as the scavenging of reactive oxygen species and bone formation.[2] this compound is a form of manganese that is chelated to citric acid.[3] Chelation to an organic acid like citrate is suggested to improve the bioavailability of the mineral, potentially by enhancing its solubility and absorption.[4][5] Understanding the precise mechanism of action of this compound is crucial for optimizing its use in nutritional supplements and therapeutic agents.

Absorption and Bioavailability

The absorption of manganese primarily occurs in the small intestine through both active transport and diffusion.[2] While the overall absorption of dietary manganese is relatively low, estimated to be between 1% and 5% in humans, this rate is influenced by dietary factors and the individual's manganese status.[6][7] Iron levels, for instance, can impact manganese absorption, suggesting shared transport mechanisms.[6]

The citrate molecule in this compound is thought to play a significant role in its absorption. Citrate can form a stable, soluble complex with manganese, which may prevent its precipitation in the intestinal lumen and enhance its uptake by enterocytes.[5] While direct comparative bioavailability data for this compound versus other forms like manganese sulfate (B86663) in humans is limited, studies in animal models suggest that chelated forms of manganese can have higher relative bioavailability.[8] For instance, a study in broiler chicks indicated that manganese threonine chelate had a relative bioavailability of 150-202% compared to manganese sulfate, based on tibia manganese content and ash.[8] Another study in chicks found the bioavailability of a manganese-protein chelate to be similar to that of manganese sulfate.[9] It is generally accepted that organic chelates of manganese, such as citrate, are more bioavailable than inorganic forms like manganese oxide.[4]

Table 1: Relative Bioavailability of Different Manganese Sources (Animal Studies)

| Manganese Source | Animal Model | Bioavailability Relative to MnSO4 (%) | Reference |

| Manganese Threonine Chelate | Broiler Chicks | 150 - 202 | [8] |

| Manganese-Proteinate | Broiler Chicks | Not significantly different | [9] |

| Manganese Oxide | Broiler Chicks | Lower than MnSO4 | [10] |

Cellular Uptake and Transport

Once absorbed, manganese is transported in the blood, bound to proteins such as albumin and transferrin.[2] The transport of manganese into cells is a complex process involving several protein transporters. Evidence suggests that this compound is a significant species for manganese transport, particularly across the blood-brain barrier.[11] Studies have indicated a carrier-mediated influx of this compound, which is more rapid than the transport of the free manganese ion.[11]

Potential transporters for the this compound complex include members of the monocarboxylate transporter (MCT) and organic anion transporter polypeptide (Oatp) families.[11] In addition to citrate-specific transport, manganese itself is known to be transported by the divalent metal transporter 1 (DMT1) and members of the ZIP (Zrt- and Irt-like protein) family, such as ZIP8 and ZIP14.[12]

The mechanism of manganese transport can be visualized as a multi-step process from intestinal absorption to cellular uptake.

Figure 1. Proposed mechanism of this compound absorption and transport.

Role as an Enzymatic Cofactor

The primary biological function of manganese is to serve as a cofactor for a diverse range of enzymes.[1] These enzymes participate in critical metabolic pathways. The manganese ion, typically in its Mn2+ state, can act as a Lewis acid to facilitate substrate binding and catalysis, or it can participate directly in redox reactions by cycling between different oxidation states (e.g., Mn2+ and Mn3+).[13]

Table 2: Key Manganese-Dependent Enzymes and Their Functions

| Enzyme | Function | Reference |

| Manganese Superoxide Dismutase (MnSOD) | Antioxidant defense in mitochondria | [1] |

| Arginase | Urea cycle, amino acid metabolism | [2] |

| Pyruvate Carboxylase | Gluconeogenesis | [2] |

| Glutamine Synthetase | Neurotransmitter metabolism | [2] |

| Glycosyltransferases | Synthesis of proteoglycans for bone and cartilage formation | [2] |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Gluconeogenesis | [2] |

While studies often use inorganic manganese salts to investigate enzyme kinetics, this compound can serve as a biologically relevant source of manganese for these enzymes once it enters the cell and releases the manganese ion. The citrate component is a key intermediate in the Krebs cycle and is readily metabolized.

Signaling Pathways Modulated by Manganese

Manganese, at both physiological and elevated concentrations, can influence various cellular signaling pathways. This is particularly evident in the nervous system, where manganese homeostasis is tightly regulated to prevent neurotoxicity. Key pathways affected by manganese include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Manganese has been shown to modulate the activity of MAPK pathways, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.

-

Oxidative Stress Pathways: Through its role in MnSOD and its potential to generate reactive oxygen species at high concentrations, manganese is a key player in the regulation of cellular redox status.

-

Inflammatory Pathways: Manganese can influence inflammatory responses by modulating the activity of transcription factors like NF-κB.

The interplay between these pathways is complex and can be cell-type and concentration-dependent.

Figure 2. Overview of signaling pathways influenced by manganese.

Experimental Protocols

Quantification of Manganese in Biological Samples

Accurate quantification of manganese is fundamental to studying its bioavailability and cellular uptake.

Protocol: Manganese Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

-

Sample Preparation:

-

Tissues (e.g., liver, bone): Accurately weigh 50-100 mg of tissue into a digestion vessel. Add 2 mL of concentrated nitric acid (trace metal grade).

-

Cells: Wash cell pellets three times with ice-cold PBS. Lyse the cells in a known volume of lysis buffer and determine the protein concentration. Take an aliquot for acid digestion.

-

Digestion: Digest the samples using a microwave digestion system following a validated temperature and pressure program.

-

Dilution: After digestion, dilute the samples to a final volume with ultrapure water to bring the manganese concentration within the linear range of the ICP-MS.

-

-

ICP-MS Analysis:

-

Instrumentation: Use a calibrated ICP-MS instrument.

-

Standard Curve: Prepare a series of manganese standards of known concentrations in the same acid matrix as the samples.

-

Internal Standard: Use an appropriate internal standard (e.g., yttrium) to correct for matrix effects and instrumental drift.

-

Measurement: Analyze the samples and standards. The concentration of manganese in the samples is determined by comparing their signal intensity to the standard curve.

-

In Vitro Assessment of this compound Transport using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes and is a widely used in vitro model for studying intestinal drug and nutrient absorption.[14]

Protocol: Caco-2 Permeability Assay for this compound

-

Cell Culture:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.[15]

-

Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 2.6 x 10^5 cells/cm².[15]

-

Allow the cells to differentiate for 21 days, with media changes every 2-3 days.[15]

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 200 Ω·cm² are generally considered suitable for transport studies.[15]

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or mannitol.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add HBSS containing a known concentration of this compound to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

At the end of the experiment, collect the final apical solution and lyse the cells to determine intracellular manganese concentration.

-

Quantify the manganese concentration in all samples using ICP-MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of manganese across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

-

Figure 3. Experimental workflow for Caco-2 permeability assay.

Assessment of Manganese-Dependent Enzyme Activity

The activity of manganese-dependent enzymes can be assayed in cell lysates or purified enzyme preparations. The following is a general protocol for measuring the activity of manganese superoxide dismutase (MnSOD).

Protocol: MnSOD Activity Assay

-

Sample Preparation:

-

Prepare mitochondrial fractions from tissues or cells by differential centrifugation.

-

Lyse the mitochondrial pellet in a suitable buffer and determine the protein concentration.

-

-

Assay Principle: This assay is an indirect method that utilizes a superoxide-generating system (e.g., xanthine (B1682287)/xanthine oxidase) and a superoxide indicator (e.g., cytochrome c or nitroblue tetrazolium - NBT). SOD activity is measured as the inhibition of the rate of reduction of the indicator.

-

Reaction Mixture: In a 96-well plate, add in the following order:

-

Potassium phosphate (B84403) buffer (pH 7.8)

-

Cytochrome c solution

-

Sample (mitochondrial lysate)

-

Xanthine solution

-

To differentiate MnSOD from Cu/Zn-SOD, a parallel reaction can be run in the presence of potassium cyanide, which inhibits Cu/Zn-SOD but not MnSOD.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately measure the change in absorbance at 550 nm (for cytochrome c reduction) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction.

-

One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.

-

Express the MnSOD activity as units per milligram of protein.

-

Conclusion

This compound serves as a bioavailable source of the essential trace mineral manganese. Its mechanism of action is intrinsically linked to the roles of both manganese and citrate in biological systems. The chelation with citrate likely enhances the absorption of manganese in the gastrointestinal tract, and the manganese-citrate complex appears to be a key species for transport into certain tissues, including the brain. Once inside the cell, manganese is released to function as a critical cofactor for a multitude of enzymes involved in vital metabolic and antioxidant processes. Furthermore, cellular manganese levels can modulate key signaling pathways. While the general mechanisms of manganese biology are well-studied, further research is required to fully elucidate the specific transport kinetics and comparative bioavailability of this compound. The experimental protocols outlined in this guide provide a framework for researchers to conduct these important investigations.

References

- 1. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 2. A citrate efflux transporter important for manganese distribution and phosphorus uptake in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eCFR :: 21 CFR 184.1449 -- this compound. [ecfr.gov]

- 4. Manganese [andersenchiro.com]

- 5. Effects of different manganese sources on nutrient digestibility, fecal bacterial community, and mineral excretion of weaning dairy calves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 7. performancelab.com [performancelab.com]

- 8. medtextpublications.com [medtextpublications.com]

- 9. Efficacy of a manganese-protein chelate compared with that of manganese sulfate for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. Manganese transport by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Manganese Homeostasis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological functions controlled by manganese redox changes in mononuclear Mn-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caco-2 monolayers in experimental and theoretical predictions of drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Manganese Citrate Coordination Chemistry and Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese, an essential trace element, plays a critical role in various biological processes, including metabolism, bone formation, and antioxidant defense.[1] Its bioavailability and function are often modulated through coordination with organic ligands, with citrate (B86180) being of significant interest due to its central role in the citric acid cycle. The coordination chemistry of manganese with citrate is rich and varied, yielding a range of mononuclear and polynuclear complexes with diverse structures and properties. These complexes are not only relevant to understanding manganese speciation in biological systems but also hold potential in drug development and as precursors for the synthesis of manganese-based materials.[2][3] This guide provides a comprehensive overview of the synthesis, structure, and characterization of manganese citrate complexes.

Synthesis of this compound Complexes

The synthesis of this compound complexes is typically achieved through the reaction of a manganese(II) salt, such as manganese chloride (MnCl₂) or manganese nitrate (B79036) (Mn(NO₃)₂), with citric acid in an aqueous solution.[4][5] A critical factor influencing the final product is the pH of the reaction mixture, which dictates the protonation state of the citrate ligand and, consequently, its coordination mode. The choice of the base used for pH adjustment (e.g., NH₄OH, KOH, NaOH) can also determine the counterions incorporated into the crystal lattice, leading to different structural frameworks.[4][6]

Experimental Protocols

Synthesis of (NH₄)₄[Mn(C₆H₅O₇)₂] (a Mononuclear Mn(II) Complex): [5]

-

Dissolve manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) in nanopure water.

-

Add citric acid monohydrate to the solution.

-

Adjust the pH of the mixture to approximately 7.0 by the dropwise addition of a 5 M ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.

-

Allow the resulting solution to stand at 4°C.

-

Collect the precipitated colorless crystals by filtration and dry them in vacuo.

Synthesis of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O (a Mononuclear Mn(III) Complex): [5]

-

Dissolve manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) in nanopure water.

-

Add citric acid monohydrate to the solution.

-

Heat the reaction mixture to 50°C overnight with continuous stirring. This process facilitates the oxidation of Mn(II) to Mn(III) by dissolved oxygen.

-

Evaporate the reaction mixture to dryness.

-

The resulting solid can be recrystallized to obtain the pure crystalline product.

Synthesis of M₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ (Polynuclear Mn(II) Complexes; M = NH₄⁺, K⁺): [4][6][7]

-

Prepare an aqueous solution of manganese chloride (MnCl₂).

-

Add citric acid to the solution.

-

Adjust the pH to 4.5 using the appropriate hydroxide solution (NH₄OH for the ammonium salt, KOH for the potassium salt).

-

Heat the solution to 60°C.

-

Upon cooling, the respective crystalline products are formed.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound complexes.

Caption: A flowchart illustrating the key stages in the synthesis and subsequent characterization of this compound complexes.

Structural Diversity of this compound Complexes

The coordination of citrate to manganese is versatile, leading to a variety of structural motifs. In many Mn(II) complexes, the citrate ligand acts in a tridentate fashion, binding through its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups.[4][6][7] The resulting complexes can be mononuclear or polynuclear, with the latter often featuring carboxylate-bridged dimanganese cores.[4][6] The nature of the counterion has been shown to play a crucial role in directing the overall crystal structure, influencing whether the final architecture is a 2D layered network or a more complex 3D framework.[4][6]

In mononuclear complexes such as (NH₄)₄[Mn(C₆H₅O₇)₂] and (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O, the manganese ion is typically six-coordinate, bound by two citrate ligands in a distorted octahedral geometry.[2][5][8] The protonation state of the citrate ligand depends on the oxidation state of the manganese; in the Mn(II) complex, the citrate is triply deprotonated, while in the Mn(III) complex, it is fully deprotonated.[2][5][8]

The logical relationship between synthetic parameters and the resulting complex structures is depicted in the diagram below.

Caption: A diagram showing the logical relationships between key synthesis parameters and the resulting structural features of this compound complexes.

Crystallographic Data

The following table summarizes the crystallographic data for several reported this compound complexes.

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (NH₄)₄[Mn(C₆H₅O₇)₂] | C₁₂H₂₆N₄O₁₄Mn | Monoclinic | P2₁/c | 8.777(1) | 13.656(3) | 9.162(2) | 113.62(2) | [2][8] |

| (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O | C₁₂H₂₈N₅O₁₆Mn | Triclinic | P1 | 9.606(3) | 9.914(3) | 7.247(3) | 105.60(1) | [2][8] |

| (NH₄)₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ | C₁₂H₁₈N₂O₁₆Mn₂ | Monoclinic | C2/c | 17.519(4) | 7.643(2) | 15.343(3) | 116.13(3) | [7] |

| [Mn(H₂O)₂]ₙ[Mn₂(Hcit)₂(H₂O)₄]ₙ·4nH₂O | C₁₂H₂₈O₂₄Mn₃ | Monoclinic | P2₁/n | 10.975(2) | 10.511(2) | 11.894(2) | 100.98(3) | [7] |

Spectroscopic and Magnetic Properties

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for characterizing the coordination of the citrate ligand. The positions of the carboxylate (COO⁻) stretching bands provide insight into the coordination mode. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate groups can distinguish between unidentate, bidentate chelate, and bidentate bridging coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is particularly useful for studying paramagnetic manganese complexes.[8] The EPR spectra of Mn(II) (d⁵, high-spin) complexes typically show a characteristic six-line hyperfine splitting pattern arising from the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2).[9] The spectra can provide information about the symmetry of the manganese coordination environment. For Mn(III) (d⁴, high-spin) complexes, the EPR spectra are generally broader and more complex.[8]

Magnetic Susceptibility

Magnetic susceptibility measurements provide information about the electronic spin state and magnetic interactions between metal centers in polynuclear complexes.[3] The effective magnetic moment (µ_eff) can be determined from these measurements.

Magnetic Properties of Mononuclear this compound Complexes

| Complex | Oxidation State | Spin State (S) | Theoretical µ_eff (spin-only, B.M.) | Experimental µ_eff (B.M.) | Ref. |

| (NH₄)₄[Mn(C₆H₅O₇)₂] | Mn(II) | 5/2 | 5.92 | ~5.9 | [3] |

| (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O | Mn(III) | 2 | 4.90 | ~4.9 | [3] |

The experimental magnetic moments for these mononuclear complexes are in good agreement with the theoretical spin-only values for high-spin Mn(II) and Mn(III) ions, respectively.[3] In polynuclear complexes, deviations from these values can indicate magnetic coupling (either ferromagnetic or antiferromagnetic) between the manganese centers.

Thermal Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition pathways of this compound complexes. Typically, the decomposition occurs in multiple steps, starting with the loss of water molecules, followed by the decomposition of the citrate ligand.[3] The final decomposition products are often manganese oxides, with the specific phase (e.g., Mn₂O₃, Mn₃O₄) depending on the decomposition temperature and atmosphere.[3][4] For example, the decomposition of (NH₄)₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ and [Mn(H₂O)₂]ₙ[Mn₂(Hcit)₂(H₂O)₄]ₙ·4nH₂O at 500°C leads to the formation of a pure Mn₃O₄ phase.[3][4][6][7]

Relevance and Applications

The study of this compound complexes is important for several reasons:

-

Biological Chemistry: Understanding the coordination chemistry of manganese with citrate provides insights into its speciation, transport, and metabolic roles in biological systems.[2]

-

Drug Development: Manganese complexes have been investigated for their potential therapeutic applications, including as antioxidants.[1] The citrate ligand can enhance the bioavailability of manganese.

-

Materials Science: this compound complexes serve as valuable precursors for the synthesis of manganese oxides with controlled purity and morphology.[3] These oxides have applications in catalysis, energy storage, and electronics.

Conclusion